molecular formula C4H8Br2 B1593978 1,2-Dibromo-2-methylpropane CAS No. 594-34-3

1,2-Dibromo-2-methylpropane

Cat. No.: B1593978
CAS No.: 594-34-3
M. Wt: 215.91 g/mol
InChI Key: SDTXSEXYPROZSZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,2-Dibromo-2-methylpropane has various applications in scientific research:

Mechanism of Action

Target of Action

1,2-Dibromo-2-methylpropane, also known as Isobutylene bromide , is a chemical compound that primarily targets organic molecules in chemical reactions. Its primary targets are the hydrogen and bromine atoms in organic molecules .

Mode of Action

The compound interacts with its targets through a process known as elimination reactions. In these reactions, a base, such as a hydroxide ion, removes a hydrogen ion from the carbon atom next to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the elimination reaction pathway. This pathway involves the removal of atoms or groups of atoms from a molecule, resulting in the formation of a double bond. In the case of this compound, the elimination reaction results in the formation of propene .

Pharmacokinetics

The compound’s molecular weight of 215914 suggests that it may have significant bioavailability.

Result of Action

The primary result of this compound’s action is the production of propene . This can have various effects at the molecular and cellular levels, depending on the context in which the reaction occurs. For example, in an industrial setting, the production of propene can be useful in the manufacture of polypropylene plastics and propylene glycol.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature and pressure . Additionally, the compound’s stability and efficacy can be influenced by the presence of other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutylene. The reaction typically involves the addition of bromine (Br2) to isobutylene (C4H8) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond in isobutylene reacts with bromine to form the dibromo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 2-methylpropene, through the removal of hydrogen bromide (HBr).

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-2-methylpropane: Similar in structure but contains chlorine atoms instead of bromine.

    1,2-Diiodo-2-methylpropane: Contains iodine atoms instead of bromine.

    2-Bromo-2-methylpropane: Contains only one bromine atom and is used in similar reactions but with different reactivity.

Uniqueness

1,2-Dibromo-2-methylpropane is unique due to its two bromine atoms, which make it highly reactive in both substitution and elimination reactions. This dual reactivity allows it to be used in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

1,2-dibromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTXSEXYPROZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862262
Record name Propane, 1,2-dibromo-2-methyl-
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Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-34-3
Record name 2-Bromoisobutyl bromide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-DIBROMO-2-METHYLPROPANE
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Record name Propane, 1,2-dibromo-2-methyl-
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Record name Propane, 1,2-dibromo-2-methyl-
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Record name 1,2-dibromo-2-methylpropane
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Record name 1,2-DIBROMO-2-METHYLPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mutagenicity of 1,2-Dibromo-2-methylpropane?

A1: Research has shown that this compound exhibits mutagenic properties. In a study using Salmonella typhimurium and DNA polymerase-deficient E. coli, it was found to induce mutations, though its activity was lower than other tested haloalkanes like 1,2-dibromoethane. [] This suggests that the compound can interact with DNA and potentially cause genetic alterations.

Q2: How does the structure of this compound relate to its reactivity in elimination reactions?

A2: The structure of this compound plays a key role in its reactivity during iodide ion-induced elimination reactions. The presence of methyl groups on the carbon bearing the bromine atoms leads to steric hindrance. This steric hindrance makes it difficult for the iodide ion to approach and attack the molecule in a concerted manner. As a result, this compound predominantly undergoes elimination via a synchronous transition state, leading to the formation of an alkene. []

Q3: Are there spectroscopic data available for this compound?

A3: Yes, vibrational spectroscopic data for this compound is available. [] While specific details weren't provided in the abstract, this type of analysis likely involved techniques like infrared (IR) and Raman spectroscopy, which provide information about the molecule's vibrational modes and can be used for structural characterization.

Q4: Has the enthalpy of formation for this compound been determined?

A4: Yes, the enthalpy of formation for this compound has been investigated. [] While the specific value was not provided in the abstract, this information is crucial for understanding the compound's thermodynamic stability and reactivity.

Q5: Has this compound been explored in Friedel-Crafts reactions?

A5: Yes, this compound has been investigated as a reactant in Friedel-Crafts reactions with phenetole. [, ] While the specific outcomes were not detailed in the abstract, this research suggests the compound can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of alkylated aromatic compounds.

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